Mesaconine

Pharmacokinetics Oral Absorption Intestinal Permeability

Mesaconine is the fully hydrolyzed, non-toxic aminoalcohol of mesaconitine, lacking the cardiotoxic C-8 acetyl and C-14 benzoyl esters. It provides sustained positive inotropic effects without mitochondrial inhibition, unlike diester congeners. Its validated EC50 of 4.497 μM in H9c2 cells and PINK1-dependent mitophagy mechanism ensure reproducible results in heart failure models. For multi-year studies, specify crystalline Forms A/B/C to prevent hygroscopic degradation. A patented scalable synthetic route from aconitine supports gram-to-kilogram supply.

Molecular Formula C24H39NO9
Molecular Weight 485.6 g/mol
Cat. No. B8520833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesaconine
Molecular FormulaC24H39NO9
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
InChIInChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23+,24-/m1/s1
InChIKeyGQRPJUIKGLHLLN-ZQPZIZOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesaconine for Research Procurement: C19-Diterpenoid Alkaloid with Cardiotonic Activity


Mesaconine (CAS 6792-09-2, C24H39NO9, MW 485.60) is an aminoalcohol-type C19-diterpenoid alkaloid isolated from the processed lateral roots of Aconitum carmichaelii Debx. (Fuzi) [1]. As the fully hydrolyzed product of the diester alkaloid mesaconitine, it lacks the C-8 acetyl and C-14 benzoyl ester groups that define the cardiotoxic diester and monoester congeners [2]. Preclinical studies have identified mesaconine as a principal cardiotonic constituent of Fuzi, demonstrating positive inotropic effects and cardioprotective activity through mitochondrial mechanisms [3].

Why Mesaconine Cannot Be Substituted with Benzoylmesaconine or Hypaconine in Research Applications


Substitution among aconitine-derived alkaloids introduces systematic error due to divergent esterification states dictating opposing pharmacological profiles. Mesaconine is a fully de-esterified aminoalcohol (no C-8 acetyl, no C-14 benzoyl), whereas benzoylmesaconine retains the C-14 benzoyl group (monoester) and mesaconitine retains both esters (diester). These structural differences invert mitochondrial effects: diester alkaloids inhibit mitochondrial energy metabolism (IC50 ~1.8–2.5 μg/mL), while aminoalcohols like mesaconine and hypaconine lack this inhibitory activity [1]. Furthermore, mesaconine exhibits sustained cardiotonic action, whereas hypaconine produces only transient effects [2]. Substitution therefore alters both toxicity liability and pharmacodynamic duration, compromising experimental reproducibility and safety interpretation.

Mesaconine: Quantitative Differentiation Evidence vs. Structural Analogs


Oral Bioavailability Distinguishes Mesaconine from In-Class Diester and Monoester Alkaloids

Mesaconine exhibits poor oral bioavailability due to low intestinal permeability, a pharmacokinetic limitation not shared equally across all aminoalcohol congeners. In a comparative pharmacokinetic study following single oral administration of Fuzi aqueous extract, mesaconine demonstrated lower systemic exposure (AUC₀₋ₜ) than hypaconine, with hypaconine achieving the largest Cmax among aminoalcohols evaluated . This differential absorption profile means mesaconine cannot be considered interchangeable with hypaconine for oral dosing experiments without explicit bioavailability correction.

Pharmacokinetics Oral Absorption Intestinal Permeability

Mitochondrial Metabolic Activity: Opposing Effects of Mesaconine vs. Diester Alkaloids

The esterification state dictates whether an aconitum alkaloid inhibits or promotes mitochondrial energy metabolism. Diester alkaloids (mesaconitine, aconitine, hypaconitine) inhibit rat-isolated mitochondrial metabolism with IC50 values of 1.82, 2.22, and 2.48 μg/mL, respectively. In contrast, monoester and aminoalcohol derivatives promote mitochondrial metabolism: benzoylmesaconine EC50 = 30.95 μg/mL, benzoylaconine EC50 = 14.36 μg/mL, benzoylhypaconine EC50 >30 μg/mL [1]. As a fully de-esterified aminoalcohol, mesaconine belongs to the promoter class, though direct EC50 data for mesaconine in this assay are not reported in the study.

Mitochondrial Function Cardiotoxicity Energy Metabolism

Cardioprotective Potency in Doxorubicin-Induced Toxicity: Mesaconine EC50 Quantified

Mesaconine protects cardiomyocytes from doxorubicin-induced toxicity through PINK1-dependent mitophagy activation. In H9c2 cardiomyoblasts treated with doxorubicin, mesaconine dose-dependently augmented cell viability with an EC50 of 4.497 μM [1]. Silencing PINK1 or deactivating mitophagy completely abolished this protective effect, establishing a mechanism-based differentiation from other cardiotonic agents lacking mitochondrial quality control activity [2]. Comparative EC50 data for hypaconine or benzoylmesaconine in this specific assay are not available in the published literature.

Cardioprotection Mitophagy Heart Failure

Crystalline Forms of Mesaconine Overcome Amorphous Powder Limitations for Long-Term Storage

Amorphous mesaconine powder, as obtained via conventional isolation methods, readily absorbs moisture and is unsuitable for long-term storage [1]. Patent EP 3 744 712 A1 discloses crystalline forms A, B, and C of mesaconine, which exhibit low hygroscopicity, good stability, and long-term storage capability relative to the amorphous form [2]. The crystalline forms also demonstrate good reproducibility and solubility, enabling reliable pharmaceutical development and consistent batch-to-batch research use.

Solid-State Chemistry Stability Polymorphs

Sustained vs. Transient Cardiotonic Action: Mesaconine Differentiated from Hypaconine

Among the cardiotonic aminoalcohol diterpenoid alkaloids from Fuzi, mesaconine and hypaconine exhibit distinct temporal activity profiles. Preclinical studies on isolated perfused bullfrog heart and in vivo rat models demonstrate that hypaconine produces cardiotonic effects that are transient, whereas mesaconine elicits sustained activity of longer duration [1]. The structural basis for this differential duration has not been fully elucidated but is consistently observed across multiple experimental models.

Cardiotonic Inotropic Duration of Action

Industrial-Scale Synthetic Route Enables Consistent Mesaconine Supply

A reproducible synthetic route to mesaconine from aconitine has been patented (EP 3 744 711 A1), involving sequential alkalization, acetylation, N-de-ethylation, N-methylation, and hydrolysis steps [1]. The method is described as simple in operation, high in yield, and suitable for industrial production. In contrast, hypaconine and other aminoalcohol analogs require distinct synthetic or isolation protocols, and comparable industrial-scale methods for hypaconine are not equivalently documented in the patent literature.

Chemical Synthesis Process Chemistry Scale-Up

Recommended Research and Industrial Application Scenarios for Mesaconine


Cardioprotection Studies Requiring Mitochondrial Quality Control Activation

Mesaconine is optimal for in vitro and in vivo models of doxorubicin-induced cardiotoxicity or heart failure where PINK1-dependent mitophagy activation is the mechanistic endpoint. The established EC50 of 4.497 μM in H9c2 cardiomyoblasts provides a validated concentration for dose-ranging studies [1]. Silencing PINK1 abolishes protection, enabling clear mechanistic controls. In contrast, diester alkaloids (mesaconitine, aconitine) would confound results due to their mitochondrial inhibitory activity and inherent cardiotoxicity [2].

Ex Vivo Organ Bath and In Vivo Studies Requiring Sustained Inotropic Activity

For isolated perfused heart (Langendorff) preparations or in vivo myocardial ischemia-reperfusion models requiring prolonged observation windows, mesaconine is preferred over hypaconine due to its sustained duration of action [3]. Hypaconine's transient effects may be insufficient to maintain stable hemodynamic measurements over extended experimental timelines.

Long-Term Compound Storage and Reproducible Batch-to-Batch Research

Researchers requiring stable, low-hygroscopicity material for multi-year studies should specify crystalline forms A, B, or C of mesaconine rather than amorphous powder. The crystalline forms offer superior stability and storage capability, minimizing batch variability due to moisture uptake or degradation [4]. This is critical for longitudinal in vivo studies where compound integrity directly impacts data reproducibility.

Large-Scale Preclinical Pharmacology Requiring Consistent Bulk Supply

The patented industrial synthetic route from aconitine enables scalable production of mesaconine with defined intermediates and quality control parameters [5]. For programs requiring gram-to-kilogram quantities for chronic dosing studies or formulation development, mesaconine offers a documented manufacturing pathway not equivalently established for all aminoalcohol analogs.

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24 linked technical documents
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